3-Acetamidophenol-d4
Description
3-Acetamidophenol-d4 is a deuterated derivative of 3-acetamidophenol, where four hydrogen atoms are replaced with deuterium (²H or D). The compound retains the core structure of a phenol ring substituted with an acetamido group (-NHCOCH₃) at the third position. Deuteration confers isotopic stability, making it invaluable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated analogs in biological matrices . Its molecular formula is C₈H₅D₄NO₂, with a molecular weight of approximately 171.18 g/mol (vs. 167.16 g/mol for the non-deuterated form).
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(2,3,4,6-tetradeuterio-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D |
InChI Key |
QLNWXBAGRTUKKI-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenol-d4 typically involves the isotopic labeling of 3-Acetamidophenol. One common method is the acetylation of 3-aminophenol with acetic anhydride in the presence of deuterium oxide (D₂O) to introduce deuterium atoms . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of 3-Acetamidophenol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
3-Acetamidophenol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Acetylated or other substituted phenol derivatives.
Scientific Research Applications
3-Acetamidophenol-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetamidophenol-d4 is similar to that of its non-labeled analogs. It primarily acts by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-3, which reduces the production of prostaglandins involved in pain and inflammation . The isotopic labeling does not significantly alter its mechanism of action but allows for more precise tracking in research studies.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Groups
Key analogs include 4-Acetamidophenol (paracetamol) and 4-Acetamido-2-Diethylaminomethylphenol ().
Key Findings :
- Substituent Position : The acetamido group’s position (3 vs. 4) alters hydrogen-bonding networks and metabolic pathways. Paracetamol (4-substituted) undergoes hepatic glucuronidation, whereas 3-substituted analogs may exhibit distinct pharmacokinetics .
- Functional Groups: The diethylaminomethyl group in 4-Acetamido-2-Diethylaminomethylphenol introduces basicity, enhancing solubility in acidic environments compared to the polar but neutral 3-Acetamidophenol-d4 .
Research Insights :
- Deuteration minimizes isotopic interference in MS while preserving chromatographic behavior. For example, 3-Acetamidophenol-d4’s 4 Da mass shift enables clear differentiation from its non-deuterated form in MS spectra .
- Higher deuteration (e.g., d10) in aliphatic regions improves metabolic stability but may slightly alter lipophilicity .
Observations :
- The diethylaminomethyl group in 4-Acetamido-2-Diethylaminomethylphenol increases logP, suggesting higher membrane permeability.
- 3-Acetamidophenol-d4’s deuteration extends plasma stability, critical for long-duration pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
